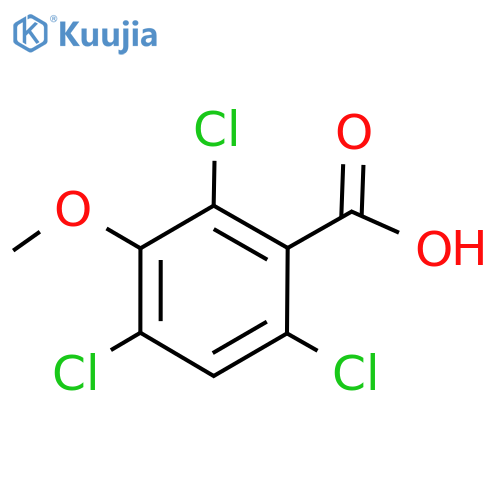

Cas no 2624417-05-4 (2,4,6-Trichloro-3-methoxybenzoic acid)

2,4,6-Trichloro-3-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2,4,6-Trichloro-3-methoxybenzoic acid

-

- インチ: 1S/C8H5Cl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13)

- InChIKey: AHKWJJLAPRTIDU-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C([H])=C(C=1C(=O)O[H])Cl)Cl)OC([H])([H])[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 224

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 2.8

2,4,6-Trichloro-3-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022IHT-1g |

2,4,6-Trichloro-3-methoxybenzoic acid |

2624417-05-4 | 95% | 1g |

$186.00 | 2025-02-13 | |

| Aaron | AR022IHT-5g |

2,4,6-Trichloro-3-methoxybenzoic acid |

2624417-05-4 | 95% | 5g |

$558.00 | 2025-02-13 | |

| Aaron | AR022IHT-10g |

2,4,6-Trichloro-3-methoxybenzoic acid |

2624417-05-4 | 10g |

$754.00 | 2023-12-14 |

2,4,6-Trichloro-3-methoxybenzoic acid 関連文献

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

2,4,6-Trichloro-3-methoxybenzoic acidに関する追加情報

2,4,6-Trichloro-3-methoxybenzoic acid (CAS No. 2624417-05-4): An Overview of a Promising Compound in Medicinal Chemistry

2,4,6-Trichloro-3-methoxybenzoic acid (CAS No. 2624417-05-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of chlorinated benzoic acids and is characterized by the presence of three chlorine atoms and a methoxy group on the benzene ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2,4,6-trichloro-3-methoxybenzoic acid is particularly noteworthy. The three chlorine atoms at the 2, 4, and 6 positions provide strong electron-withdrawing effects, which can influence the compound's reactivity and stability. The methoxy group at the 3 position adds an electron-donating effect, creating a balance that can modulate the compound's interactions with biological targets. This unique combination of functional groups has been shown to enhance the compound's solubility and bioavailability, which are crucial factors in drug design.

Recent studies have explored the potential applications of 2,4,6-trichloro-3-methoxybenzoic acid in various therapeutic areas. One of the most promising areas is its use as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2,4,6-trichloro-3-methoxybenzoic acid could be a valuable lead compound for developing new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 2,4,6-trichloro-3-methoxybenzoic acid has also shown potential as an anticancer agent. Research has indicated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways. Additionally, it has been found to inhibit angiogenesis, which is a critical process in tumor growth and metastasis. These findings highlight the multifaceted nature of 2,4,6-trichloro-3-methoxybenzoic acid and its potential as a broad-spectrum anticancer agent.

In the realm of neurodegenerative diseases, 2,4,6-trichloro-3-methoxybenzoic acid has also shown promise. Studies have suggested that this compound can protect neurons from oxidative stress and reduce neuroinflammation. These effects are particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress and inflammation play significant roles in disease progression. The ability of 2,4,6-trichloro-3-methoxybenzoic acid to modulate these pathways makes it a potential therapeutic candidate for these debilitating conditions.

The synthesis of 2,4,6-trichloro-3-methoxybenzoic acid has been optimized to ensure high yields and purity. Common synthetic routes involve the chlorination of 3-methoxybenzoic acid followed by further chlorination steps to introduce the additional chlorine atoms. These methods have been refined to minimize side reactions and improve overall efficiency. The availability of scalable synthetic methods is crucial for advancing this compound into preclinical and clinical stages of drug development.

In terms of safety and toxicity profiles, preliminary studies on 2,4,6-trichloro-3-methoxybenzoic acid have shown promising results. In vitro cytotoxicity assays have indicated low toxicity to normal cells at therapeutic concentrations. However, further in vivo studies are necessary to fully evaluate its safety profile and potential side effects. These studies will be essential for determining the optimal dosing regimens and administration routes for clinical applications.

The future prospects for 2,4,6-trichloro-3-methoxybenzoic acid are exciting. Ongoing research is focused on elucidating its mechanisms of action at a molecular level and identifying potential biomarkers for therapeutic response. Additionally, efforts are being made to develop novel formulations that can enhance its delivery to target tissues while minimizing systemic exposure. These advancements could significantly expand the therapeutic applications of this compound.

In conclusion, 2,4,6-trichloro-3-methoxybenzoic acid (CAS No. 2624417-05-4) represents a promising candidate in medicinal chemistry with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers properties that make it suitable for various drug discovery efforts. As research continues to advance our understanding of this compound's mechanisms and safety profile, it holds great promise for addressing unmet medical needs in areas such as inflammation, cancer, and neurodegenerative diseases.

2624417-05-4 (2,4,6-Trichloro-3-methoxybenzoic acid) 関連製品

- 1214325-27-5(4-(2-(Chloromethyl)-4-fluorophenyl)pyridine)

- 1804146-32-4(6-Chloromethyl-4-trifluoromethoxy-1H-benzimidazole)

- 1416253-68-3(Guaiacol-b-D-gentiobioside)

- 138-07-8(3-Aminohydantoic Acid)

- 5927-18-4(methyl 2-(dimethoxyphosphoryl)acetate)

- 1730-23-0(1-Chloro-1,2-difluoro-1,4-pentadiene)

- 2809-75-8(1-ethynyl-1-methylcyclopropane)

- 355813-55-7(2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid)

- 1487059-68-6(Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]-)

- 1378268-05-3(3-Cyclopropyl-2-acetamidobutanoic acid)